molecular formula C10H14N4O2 B1303882 1-Methyl-4-(3-nitropyridin-2-yl)piperazine CAS No. 5028-15-9

1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B1303882
CAS No.: 5028-15-9
M. Wt: 222.24 g/mol
InChI Key: IRXHDQDKDQULCJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-nitropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Methyl-4-(3-nitropyridin-2-yl)piperazine and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. For instance, piperazine derivatives have been identified as new antidiabetic compounds, with specific derivatives showing potent antidiabetic effects without causing side events or hypoglycemic effects (Le Bihan et al., 1999). Additionally, some newly synthesized piperazine derivatives have demonstrated strong activities in reducing triglyceride, cholesterol, and blood sugar, surpassing the performance of known drugs like bezafibrate (Komoto et al., 2000).

Anticonvulsant and Analgesic Activities

Newly synthesized amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have shown promising anticonvulsant activity in various animal models, indicating their potential in epilepsy treatment (Obniska et al., 2015). Furthermore, 1,3‐substituted pyrrolidine‐2,5‐dione derivatives have also demonstrated significant anticonvulsant activities, indicating the therapeutic potential of these compounds in treating seizures (Rybka et al., 2017).

Cardioprotective Effects

Studies have investigated the cardioprotective effects of compounds like TG-6, which is a combination of two known cardioprotective agents, demonstrating their potential in reducing ischemia-reperfusion injury (Zhou et al., 2012). This highlights the potential role of piperazine derivatives in cardiovascular health.

Anti-inflammatory and Antihistamine Effects

Cyclizine, a piperazine derivative, and its newly synthesized tolyl and cumene derivatives have been studied for their anti-inflammatory and antihistamine effects, indicating their potential in treating acute and chronic inflammation (Ahmadi et al., 2012).

Anthelmintic Applications

Compounds like Methyl 5(6)-4-2-pyridyl piperazino carbamoyl benzimidazole-2-carbamate have demonstrated 100% effectiveness against various nematode and cestode infections in different experimental and domestic animals, showcasing the anthelmintic potential of piperazine derivatives (Katiyar et al., 1984).

Anti-mycobacterial Activity

Piperazine has been recognized as a vital building block in the development of potent anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).

Safety and Hazards

This compound is classified as an irritant. It may cause serious eye irritation and may cause respiratory irritation . Safety precautions include avoiding inhalation, contact with skin or eyes, and ingestion .

Mechanism of Action

Target of Action

Related compounds have shown significant activity on kinases such as p70s6kβ . Kinases play a crucial role in cellular signaling, and their inhibition can lead to changes in cell function and viability.

Mode of Action

It’s likely that the compound interacts with its targets (potentially kinases) to induce changes in cellular signaling . This interaction could involve binding to the active site of the kinase, inhibiting its activity and leading to downstream effects on cell function.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting potential antimicrobial effects .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(3-nitropyridin-2-yl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urease . Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This reaction is crucial for nitrogen metabolism in various organisms. The inhibition of urease by this compound has been shown to be effective, with the compound exhibiting lower IC50 values compared to standard inhibitors . This interaction is essential for controlling the pH levels in biological systems and preventing the survival of certain pathogens.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit urease activity leads to a decrease in ammonia production, which in turn affects the cellular environment and metabolic processes. Additionally, this compound has shown good biocompatibility in human blood cells, indicating its potential for therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the active site of urease . By binding to the enzyme, the compound inhibits its catalytic activity, preventing the hydrolysis of urea. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between this compound and the enzyme’s active site residues . This mechanism of action is crucial for understanding the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound maintains its inhibitory effects on urease activity, leading to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that the compound exhibits a dose-dependent inhibition of urease activity, with higher doses leading to more significant effects. At very high doses, toxic or adverse effects have been observed, indicating the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been noted, where a minimum concentration of the compound is required to achieve significant inhibition of urease activity.

Metabolic Pathways

This compound is involved in metabolic pathways related to nitrogen metabolism . The compound interacts with urease, an enzyme that plays a crucial role in the hydrolysis of urea. By inhibiting urease activity, this compound affects the metabolic flux and levels of metabolites such as ammonia and carbon dioxide . This interaction is essential for understanding the compound’s impact on metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on urease activity. The localization and accumulation of this compound within cells are crucial for its effectiveness as a therapeutic agent .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with urease and other biomolecules . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-4-(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-12-5-7-13(8-6-12)10-9(14(15)16)3-2-4-11-10/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXHDQDKDQULCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377480
Record name 1-Methyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-15-9
Record name 1-Methyl-4-(3-nitro-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5028-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a microwave vial was added 2-chloro-3-nitropyridine (LXXXI) (1.00 g, 6.31 mmol), 1-methylpiperazine (LXXXII) (0.758 g, 7.57 mmol), cesium carbonate (2.88 g, 8.83 mmol), Pd2(dba)3 (0.173 g, 0.189 mmol), xanthphos (0.109 g, 0.189 mmol), and dioxane (5 mL) The reaction vial was capped and purged with argon. The solution into the reaction vial was heated under microwave irradiation for 2 h at 90° C. The solution was filtered through a pad of Celite and concentrated to a residue under vacuum. The residue was purified by column chromatography (1:99 MeOH:CHCl3→8:92 MeOH:CHCl3) to afford 1-methyl-4-(3-nitro-pyridin-2-yl)-piperazine (LXXXIII) (1.30 g, 5.85 mmol, 93% yield) as a brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.758 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
0.173 g
Type
catalyst
Reaction Step One
Quantity
0.109 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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